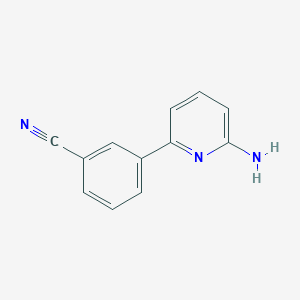
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a trifluoroethoxy group (-OCH₂CF₃) at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:
Electrophilic Aromatic Substitution (EAS): This involves the reaction of 4-methoxybenzaldehyde with trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Nucleophilic Substitution: Another method involves the reaction of 4-methoxybenzaldehyde with trifluoroethyl chloride in the presence of a base, such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy and trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Trifluoroethyl chloride (CF₃CH₂Cl) with potassium carbonate (K₂CO₃) in acetone.
Major Products Formed:
Oxidation: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.
Comparación Con Compuestos Similares
4-Methoxybenzaldehyde: Similar structure but lacks the trifluoroethoxy group.
2,2,2-Trifluoroethanol: Similar functional group but lacks the benzene ring.
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid: Oxidized form of the compound.
Uniqueness: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to its combination of methoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties compared to its analogs.
Propiedades
IUPAC Name |
4-methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-3-2-7(5-14)9(4-8)16-6-10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNYTEPBZVZVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Propan-2-yloxy)phenyl]benzoic acid](/img/structure/B7860174.png)



![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B7860195.png)


![4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860221.png)





![4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B7860292.png)
